molecular formula C6H5BrN2O2 B1282703 2-Bromo-5-methyl-4-nitropyridine CAS No. 66092-62-4

2-Bromo-5-methyl-4-nitropyridine

Cat. No. B1282703
CAS RN: 66092-62-4
M. Wt: 217.02 g/mol
InChI Key: AHLJFEVQBNWRRI-UHFFFAOYSA-N
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Description

Methemoglobinemia and Delayed Encephalopathy After Poisoning

A case study reported the toxic effects of 5-bromo-2-nitropyridine, an intermediate in pharmaceutical and pesticide synthesis, on a 40-year-old man who was exposed to the chemical at work. The patient experienced severe symptoms including methemoglobinemia and delayed encephalopathy, highlighting the compound's ability to be absorbed through skin and respiratory tract with serious health implications .

Quantum Chemical and Spectroscopic Investigations

Quantum chemical calculations and spectroscopic investigations of 2-amino-3-methyl-5-nitropyridine provided insights into the molecular structure and electronic properties of the compound. The study utilized density functional theory (DFT) to analyze vibrational frequencies, intramolecular charge transfer, and electronic absorption spectrum, indicating the compound's potential for various applications .

Quantum Mechanical, Spectroscopic, and Docking Studies

The molecular structure, electronic, and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine were studied using DFT. The research included vibrational frequency analysis, HOMO-LUMO energies, and docking studies, suggesting the compound's biological activity and potential as a non-linear optical (NLO) material .

Vibrational Assignments and Density Functional Studies

The vibrational spectra of 5-bromo-2-nitropyridine were recorded and analyzed using density functional B3LYP method. The study provided a detailed interpretation of the IR and Raman spectra, contributing to the understanding of the compound's molecular vibrations .

Crystal Structure and Polarized Vibrational Spectra

An orthorhombic crystal structure of 2-Bromo-4-nitropyridine N-oxide was determined, and its polarized vibrational spectra were measured. The study correlated the spectra with x-ray structural data, revealing intermolecular interactions and suggesting orientational disorder at higher temperatures .

Molecular and Crystal Structures, Vibrational Studies, and Quantum Chemical Calculations

The crystal structures of nitroderivatives of 2-amino-4-methylpyridine were determined, and their molecular structures were analyzed using DFT. The research compared experimental and theoretical vibrational wavenumbers, providing insights into the compounds' stability and intermolecular interactions .

Large Scale Synthesis of 5-Bromo-2-nitropyridine

A large-scale synthesis of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation was optimized, addressing initial challenges in conversion and reproducibility. Safety studies ensured the robustness of the reaction conditions for industrial applications .

Reactions with Aromatic Amines

The reactions of 2- and 4-bromomethyl-3-nitropyridine with aromatic amines were explored, leading to the formation of pyrazolo-pyridines. The study provided insights into the reactivity of these compounds under different conditions .

Supramolecular Cocrystal Synthesis and Characterization

A cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid was synthesized and characterized using various spectroscopic techniques. Theoretical calculations supported the experimental findings, and the crystal structure was analyzed, revealing hydrogen bonding interactions .

Synthesis and Spectroscopic Analysis of a Chlorinated Nitropyridine

The synthesis and structural analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were reported. The study included spectroscopic characterization and analysis of optical properties, contributing to the understanding of the compound's behavior in different solvents .

Scientific Research Applications

Synthesis and Production

2-Bromo-5-methyl-4-nitropyridine is involved in significant chemical processes. A study by Agosti et al. (2017) explored the synthesis of a closely related compound, 5-Bromo-2-nitropyridine, through hydrogen peroxide oxidation in large-scale production. This process was initially challenged by low conversion and high impurity content but was eventually optimized for consistent, safe, and reproducible results in large-scale chemical synthesis (Agosti et al., 2017).

Structural and Spectroscopic Analysis

The compound's structural and vibrational characteristics are significant in research. Hanuza et al. (2002) conducted a study on the crystal structure and vibrational spectra of a similar compound, 2-Bromo-4-nitropyridine N-oxide. Their research provides insights into the structural arrangement and the nature of intermolecular interactions, crucial for understanding the compound's chemical behavior (Hanuza et al., 2002).

Chemical Reactivity and Safety Studies

The compound's reactivity and safety are also areas of focus in scientific research. Shi et al. (2022) presented a case report involving 5-Bromo-2-nitropyridine, highlighting the compound's toxicity and potential risks in human exposure. Although this study primarily concerns safety and health implications, it underscores the importance of understanding the chemical's reactivity and interaction with biological systems (Shi et al., 2022).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

2-bromo-5-methyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLJFEVQBNWRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540249
Record name 2-Bromo-5-methyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methyl-4-nitropyridine

CAS RN

66092-62-4
Record name 2-Bromo-5-methyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Puszko - Chemistry of Heterocyclic Compounds, 1998 - Springer
… Though the intensity of bands in the UV spectrum of 2-bromo-5-methyl-4-nitropyridine N-oxide is the highest, it differs not as markedly as in the case of 2-bromopic~lines because of the …
Number of citations: 2 link.springer.com
VV Prezhdo, EV Vaschenko, OV Prezhdo… - Journal of molecular …, 1998 - Elsevier
Dipole moments of molar Kerr constants of several pyridine and pyridine-N-oxide derivatives are studied both experimentally and by AM1 and PM3 quantum chemical methods. To the …
Number of citations: 19 www.sciencedirect.com
FJR Rombouts, L Declercq, JI Andrés… - Journal of medicinal …, 2019 - ACS Publications
… mL) were added 2-bromo-5-methyl-4-nitropyridine (23.0 g, … toluene were added 2-bromo-5-methyl-4-nitropyridine 36 (… three times, and then 2-bromo-5-methyl-4-nitropyridine 36 (17.6 g, …
Number of citations: 29 pubs.acs.org
RS Roberts, S Sevilla, M Ferrer, J Taltavull… - Journal of Medicinal …, 2018 - ACS Publications
… 2-Bromo-5-methyl-4-nitropyridine (3.50 g, 16.1 mmol), phenylboronic acid (2.36 g, 19.4 mmol), and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with …
Number of citations: 16 pubs.acs.org
A Puszko - 1990 - chempap.org
Dipole moment values of 2-halopicolines, their TV-oxides, and 2-halo--4-nitropicoline TV-oxides are calculated from the permittivity and refractive indices measurements as well as by …
Number of citations: 13 chempap.org
A Puszko - Magnetic resonance in chemistry, 1992 - Wiley Online Library
The 13 C NMR spectra of 2‐halopicolines, 2‐halopicoline N‐oxides and 2‐halo‐4‐nitropicoline N‐oxides were recorded and their chemical shifts assigned. The influence of the …

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